3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide
CAS No.: 433962-82-4
VCID: VC11144242
Molecular Formula: C15H13Cl2NO3
Molecular Weight: 326.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
1. Introduction to 3-Chloro-N-(5-Chloro-2-Methoxyphenyl)-4-MethoxybenzamideChemical Name: Molecular Formula: This compound belongs to the class of benzamides, which are derivatives of benzoic acid where the hydroxyl group is replaced by an amide group. The presence of methoxy (-OCH3) and chloro (-Cl) substituents suggests potential biological activity, as these functional groups often enhance molecular interactions with biological targets. 2. Structural FeaturesThe compound consists of:
These substituents influence the compound's polarity, hydrophobicity, and electronic properties. 3. SynthesisThe synthesis of such benzamide derivatives typically involves:
General Reaction Scheme:
4. Potential Applications
6. Research OutlookGiven its structural features, this compound could be explored for:
Further research would require experimental data such as NMR spectra, IR absorption peaks, and biological assay results to confirm its activity and utility. If additional specific data becomes available regarding this compound, it would enable a more precise analysis tailored to its unique properties and applications. |
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CAS No. | 433962-82-4 |
Product Name | 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide |
Molecular Formula | C15H13Cl2NO3 |
Molecular Weight | 326.2 g/mol |
IUPAC Name | 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide |
Standard InChI | InChI=1S/C15H13Cl2NO3/c1-20-13-5-3-9(7-11(13)17)15(19)18-12-8-10(16)4-6-14(12)21-2/h3-8H,1-2H3,(H,18,19) |
Standard InChIKey | OKKKNSFJLFEUTG-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Canonical SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)Cl |
PubChem Compound | 802524 |
Last Modified | Nov 23 2023 |
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